molecular formula C15H23N3O3S2 B4452576 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine

1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine

Cat. No.: B4452576
M. Wt: 357.5 g/mol
InChI Key: DTNLXHCHPGNLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a thiophene-sulfonyl group and a piperidine-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the thiophene-sulfonyl group through a sulfonylation reaction. The piperidine-carbonyl group can be introduced via a carbonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene-sulfonyl group can enhance binding affinity and specificity, while the piperidine-carbonyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazine
  • 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine
  • 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]morpholine

Uniqueness: 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The position of the thiophene-sulfonyl and piperidine-carbonyl groups can significantly impact the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S2/c1-16-7-9-17(10-8-16)15(19)13-4-2-6-18(12-13)23(20,21)14-5-3-11-22-14/h3,5,11,13H,2,4,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNLXHCHPGNLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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